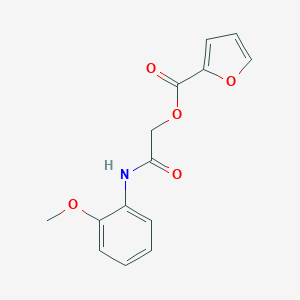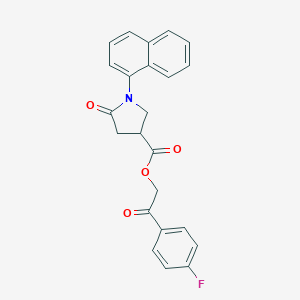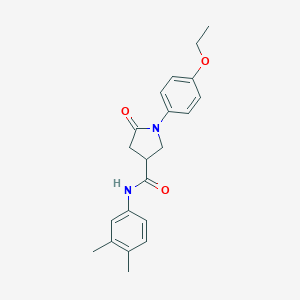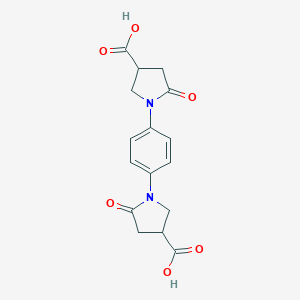![molecular formula C20H19NO4 B271341 2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide, commonly known as T-3262, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound is a quinoline derivative that is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of T-3262 is not fully understood. However, it is believed to exert its biological effects through the inhibition of various signaling pathways. For example, T-3262 has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in inflammation and cancer. T-3262 has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
T-3262 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, T-3262 has been shown to have neuroprotective effects. It has been shown to protect against glutamate-induced neurotoxicity in vitro and in vivo. Furthermore, T-3262 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of T-3262 for lab experiments is its wide range of biological activities. This makes it a potential candidate for the treatment of various diseases and for the study of various signaling pathways. However, one of the main limitations of T-3262 is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of T-3262. One area of interest is the development of derivatives of T-3262 with improved potency and selectivity. Another area of interest is the study of the mechanism of action of T-3262 in more detail. This may lead to the identification of new signaling pathways and potential therapeutic targets. Furthermore, the potential use of T-3262 in the treatment of neurological disorders such as Alzheimer's disease warrants further investigation.
Métodos De Síntesis
T-3262 can be synthesized through a multistep process involving the reaction of 2,4,6-trimethoxybenzaldehyde with 2-nitrobenzyl bromide to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with 2-chloroquinoline-3-carbaldehyde to form the final product, T-3262.
Aplicaciones Científicas De Investigación
T-3262 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory properties. T-3262 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, T-3262 has also been shown to possess anti-cancer activity. It has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Furthermore, T-3262 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.
Propiedades
Nombre del producto |
2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide |
|---|---|
Fórmula molecular |
C20H19NO4 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-oxido-2-[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C20H19NO4/c1-23-16-12-19(24-2)17(20(13-16)25-3)11-10-15-9-8-14-6-4-5-7-18(14)21(15)22/h4-13H,1-3H3/b11-10+ |
Clave InChI |
ZUEXNIHRGLXBRE-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)OC)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-])OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-])OC |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)


![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
